molecular formula C24H22N2O5S B12175003 N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12175003
M. Wt: 450.5 g/mol
InChI Key: NBTFGTPFNFZOKI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenyl group, and a pyridinyl group attached to a dihydro-1,4-oxathiine ring. The presence of the carboxamide and dioxide functionalities further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzyl chloride, 2-aminopyridine, and phenylacetic acid. The synthetic route may involve the following steps:

    Formation of the oxathiine ring: This can be achieved through the cyclization of a suitable precursor, such as a thioether, under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the oxathiine intermediate with an appropriate amine, such as 2-aminopyridine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atom in the oxathiine ring to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can target the carboxamide group or the oxathiine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases. Its interactions with biological targets can provide insights into its mechanism of action.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the dioxide functionality, which may affect its reactivity and biological activity.

    N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-thiazine-2-carboxamide: Contains a thiazine ring instead of an oxathiine ring, leading to different chemical properties.

Uniqueness

N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to the presence of both the oxathiine ring and the dioxide functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H22N2O5S/c1-30-20-12-10-18(11-13-20)17-26(21-9-5-6-14-25-21)24(27)22-23(19-7-3-2-4-8-19)32(28,29)16-15-31-22/h2-14H,15-17H2,1H3

InChI Key

NBTFGTPFNFZOKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

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